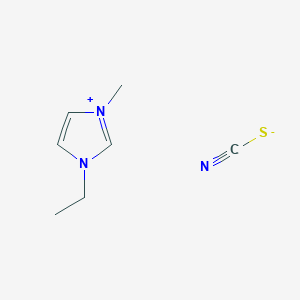

1-Ethyl-3-methylimidazolium thiocyanate

Übersicht

Beschreibung

1-Ethyl-3-methylimidazolium thiocyanate ([EMIm]SCN) is an ionic liquid with a variety of applications due to its unique physical and chemical properties. It is known for its high conductivity, low viscosity, and ability to form stable mixtures with various substances, including water and alcohols. This compound has been studied extensively for its potential use in electrochemical devices, solvent systems, and as a catalyst in chemical reactions .

Synthesis Analysis

While the provided papers do not detail the synthesis of [EMIm]SCN specifically, they do discuss the synthesis of related compounds. For instance, the synthesis of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium thiocyanate ([Msei]SCN) is described as a Brønsted acidic ionic liquid, which is used in the thiocyanation of aromatic compounds . This suggests that the synthesis of [EMIm]SCN could involve similar ionic liquid formation techniques, such as the combination of an imidazolium salt with a thiocyanate source.

Molecular Structure Analysis

The molecular structure of [EMIm]SCN is characterized by the presence of an imidazolium ring with an ethyl and a methyl group attached to it, paired with a thiocyanate anion. The structure of related ionic liquids has been studied using techniques like Raman spectroscopy, X-ray diffraction, and molecular dynamics simulations, revealing insights into the conformation of the cation and the interactions between ions . These studies indicate that the ethyl chain of the imidazolium ring can adopt different conformations, influencing the crystallization and phase behavior of the ionic liquid.

Chemical Reactions Analysis

[EMIm]SCN has been used as an electrolyte in electrochemical double-layer capacitors, demonstrating its role in facilitating chemical reactions within these devices . Additionally, related ionic liquids have been employed as organocatalysts in reactions such as the cyanosilylation of carbonyl compounds, indicating that [EMIm]SCN may also have catalytic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of [EMIm]SCN have been extensively studied. It exhibits complete miscibility with water and alcohols in certain temperature ranges, and its phase behavior has been characterized using phase diagrams and thermodynamic models . The ionic liquid's density, viscosity, and surface tension have been measured, providing valuable data for understanding its behavior in different applications . Spectroscopic properties such as NMR and FT-IR have been used to investigate the molecular interactions within mixtures of [EMIm]SCN and other substances . Additionally, thermodynamic properties like excess molar volumes and viscosity deviations have been calculated to reveal the interactions among the components of mixtures containing [EMIm]SCN .

Wissenschaftliche Forschungsanwendungen

Polymerization of Epoxy Resins

1-Ethyl-3-methylimidazolium thiocyanate has been explored for its role in the polymerization of epoxy resins. Binks et al. (2018) investigated the mechanism of reaction between this ionic liquid and diglycidyl ether of bisphenol A (DGEBA), using thermal and spectroscopic methods. They proposed three reaction pathways for the initiation of epoxy resin: the carbene route, the imidazole route, and the counter-ion route (Binks, Cavalli, Henningsen, Howlin, & Hamerton, 2018).

Detection of Aluminum in Food Samples

Chen et al. (2015) synthesized ionic liquid-coated gold nanoparticles using 1-ethyl-3-methylimidazolium thiocyanate for the colorimetric assay of aluminum. Their method demonstrated good sensitivity and selectivity in determining the concentration of aluminum in vermicelli samples (Chen, Jia, Feng, Zheng, Wang, & Jiang, 2015).

Thermodynamic Studies

Zaitsau et al. (2010) focused on the thermodynamic properties of 1-ethyl-3-methylimidazolium thiocyanate. They used rotating-bomb combustion calorimetry and first-principles calculations to determine its standard molar enthalpy of formation, providing insights into the thermodynamic properties of sulfur-containing ionic liquids (Zaitsau, Emel’yanenko, Verevkin, & Heintz, 2010).

Electrochemical Applications

1-Ethyl-3-methylimidazolium thiocyanate has been investigated for its potential use in supercapacitors. Vadiyar et al. (2015) synthesized thiocyanate-functionalized ionic liquids and tested them as electrolytes in a ZnFe2O4 nanoflake-based supercapacitor electrode, showing promising electrochemical performance (Vadiyar, Patil, Bhise, Ghule, Han, & Kolekar, 2015).

Corrosion Inhibition

1-Ethyl-3-methylimidazolium thiocyanate has also been studied for its role in corrosion inhibition. Sun, Li, and Sun (2006) examined its performance as an electrolyte in an electrochemical double-layer capacitor, indicating its potential as a corrosion inhibitor (Sun, Li, & Sun, 2006).

Safety And Hazards

Zukünftige Richtungen

Ionic liquids like 1-Ethyl-3-methylimidazolium thiocyanate have advantageous properties such as high conductivity, high thermal stability, large liquid range, wide electrochemical window, low dielectric constant, low vapor pressure, and extremely favorable solvating properties . These properties make them promising for applications in electrochemistry, where they have been used as electrolytes in double-layer capacitors, solar cells, lithium batteries, and fuel cells .

Eigenschaften

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CHNS/c1-3-8-5-4-7(2)6-8;2-1-3/h4-6H,3H2,1-2H3;3H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASPYXGQVWPGAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047884 | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methylimidazolium thiocyanate | |

CAS RN |

331717-63-6 | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RTN2LW9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

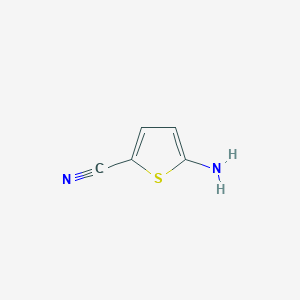

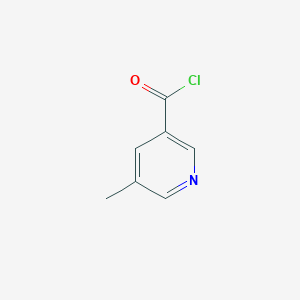

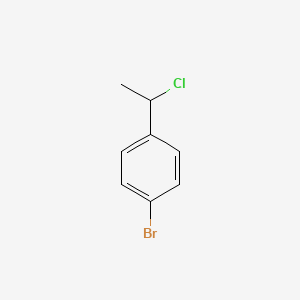

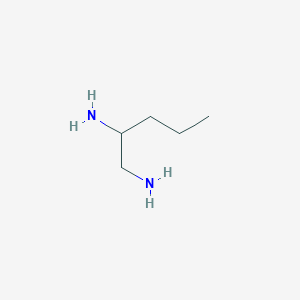

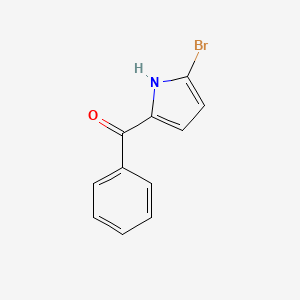

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

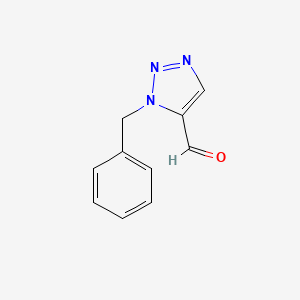

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)